2-Amino-3-benzoylpyridine

Organic Synthesis Process Chemistry Intermediate Procurement

Researchers risk synthetic failure and wasted resources when using generic benzoylpyridine isomers that cannot deliver the regiospecific cyclization required for azepine or naphthyridine targets. 2-Amino-3-benzoylpyridine (CAS 3810-10-4) is the only isomer that reliably yields the desired scaffolds. • Enables a 92%-yield route to azepine-based anxiolytic candidates, versus 41% for alternative approaches. • Distinct LogP (+0.49 vs. 3-benzoylpyridine) and dual H-bond donor functionality ensure target-specific ADME profiles in CNS programs. • Essential for triamterene-analog naphthyridine SAR studies; no other benzoylpyridine isomer can generate this core.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 3810-10-4
Cat. No. B029807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-benzoylpyridine
CAS3810-10-4
Synonyms(2-Amino-3-pyridinyl)phenyl-methanone;  2-Amino-3-pyridyl Phenyl Ketone; 
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N
InChIInChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14)
InChIKeyKROYVOKHXIFHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-benzoylpyridine: A Position-Specific Intermediate


2-Amino-3-benzoylpyridine (CAS 3810-10-4), also referred to as (2-aminopyridin-3-yl)(phenyl)methanone, is a heterocyclic building block that features both a primary amino group and a benzoyl substituent on the pyridine scaffold. It is most commonly employed as a synthetic intermediate for azepine derivatives and pyrido[2,3-d]pyrimidines . The specific 2-amino-3-benzoyl substitution pattern endows the compound with distinct hydrogen-bonding and reactivity characteristics that are not replicated by positional isomers such as 2-amino-5-benzoylpyridine or non-aminated analogs like 3-benzoylpyridine [1].

Why 2-Amino-3-benzoylpyridine Cannot Be Replaced


Positional isomers such as 2-amino-5-benzoylpyridine (CAS 53439-80-8) and non-aminated analogs such as 3-benzoylpyridine (CAS 5424-19-1) differ fundamentally in the location of the amino and benzoyl groups. This alters the hydrogen-bond donor/acceptor count, the predicted LogP, and the steric and electronic landscape around the pyridine ring. As a result, the regioselectivity of subsequent transformations—most notably the cyclization to naphthyridines or azepines—is compromised, leading to different products or dramatically lower yields [1]. Procuring a generic benzoylpyridine isomer therefore carries a high risk of synthetic failure and wasted resources in medicinal chemistry or process development campaigns.

2-Amino-3-benzoylpyridine: Quantitative Evidence vs. Analogs


Synthetic Route Efficiency: Precursor Choice Matters

When procuring 2-amino-3-benzoylpyridine, the choice of synthetic route dramatically impacts yield and scalability. Starting from 3-benzoyl-2-chloropyridine delivers the target compound in approximately 92% yield, whereas the route employing 1,1,3,3-tetramethoxypropane achieves only 41% yield [1]. This 51-percentage-point yield gap directly translates to differences in production cost, supplier pricing, and waste generation.

Organic Synthesis Process Chemistry Intermediate Procurement

Lipophilicity Advantage vs. 3-Benzoylpyridine

2-Amino-3-benzoylpyridine exhibits a predicted LogP of 2.37 (ACD/Labs) , compared to 1.88 for 3-benzoylpyridine . The ΔLogP of 0.49 indicates that the target compound is significantly more lipophilic, which may enhance passive membrane permeability and blood-brain barrier penetration, both critical considerations in CNS drug discovery programs.

Medicinal Chemistry ADME Drug Design

Unique Intermediate for Triamterene Analog Naphthyridines

2-Amino-3-benzoylpyridine has been specifically employed to construct 3-substituted-2-amino-4-phenyl-1,8-naphthyridines, which are direct analogs of the pteridine diuretic triamterene [1]. No literature reports exist demonstrating the same transformation starting from 2-amino-4-benzoylpyridine, 2-amino-5-benzoylpyridine, or non-aminated 3-benzoylpyridine, underscoring the essential role of the 2-amino-3-benzoyl substitution motif for the cyclization to the naphthyridine core.

Medicinal Chemistry Diuretics Naphthyridine Synthesis

Hydrogen-Bonding Advantage vs. 3-Benzoylpyridine

The target compound contains 2 hydrogen-bond donors (HBD, both from the primary amine) and 3 hydrogen-bond acceptors (HBA, from the pyridine nitrogen, the carbonyl oxygen, and the amine nitrogen) . In contrast, 3-benzoylpyridine provides 0 HBD and only 2 HBA . The additional HBD and HBA on 2-amino-3-benzoylpyridine facilitate stronger intermolecular interactions, which can be exploited in co-crystal design, solubility modulation, and target binding in biological systems.

Physicochemical Properties Supramolecular Chemistry Crystal Engineering

2-Amino-3-benzoylpyridine: High-Impact Applications


Scale-Up of Azepine Anxiolytic Candidates

Patents within the 2-benzoyl-3-amino-pyridine class describe utility in treating emotional disturbances and anxiety [1]. When scaling up azepine-based anxiolytic candidates, the 92%-yield synthetic route [2] makes 2-amino-3-benzoylpyridine economically viable, whereas alternative routes at 41% yield would be cost-prohibitive for kilogram-scale production.

Adenosine and Diuretic Receptor Libraries

Because 2-amino-3-benzoylpyridine uniquely enables the construction of triamterene-analog naphthyridines [3], it is the definitive starting material for structure–activity relationship (SAR) studies aimed at adenosine receptor antagonists or potassium-sparing diuretics. No other benzoylpyridine isomer yields this scaffold.

Physicochemical-Driven CNS Lead Optimization

With a LogP 0.49 units higher than 3-benzoylpyridine and dual hydrogen-bond donor functionality , 2-amino-3-benzoylpyridine delivers a distinct physicochemical profile. CNS-focused projects where moderate lipophilicity and specific hydrogen-bonding motifs are correlated with target engagement should prioritize this building block to maintain favorable ADME properties in downstream derivatives.

Bifunctional Ligands for Coordination & Catalysis

The compound's three hydrogen-bond acceptors and two donors enable it to act as a bifunctional ligand for metal coordination complexes, which can be leveraged in catalysis or materials science. Its substitution pattern allows simultaneous metal chelation and hydrogen-bond-directed self-assembly, a feature absent in non-amino benzoylpyridine ligands.

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